1-(Pyridin-2-yl)cyclobutanecarbaldehyde
Description
Properties
IUPAC Name |
1-pyridin-2-ylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7-8H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMFFFOKBNBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856510 | |
| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211593-36-0 | |
| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination-Oxidation Sequence
A method analogous to the preparation of 2-pyridinecarboxaldehyde (CN101906068A) involves chlorination followed by oxidation. For example:
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Chlorination of Cyclobutane-Pyridine Precursors :
-
Oxidation to Aldehyde :
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chlorination | Trichloroisocyanuric acid, chloroform | 40–90°C | 90–95% |
| Oxidation | TEMPO, NaClO, KBr | −10°C to 15°C | 80–88% |
Direct Functionalization of Cyclobutane Intermediates
Oxidation of 1-(Pyridin-2-yl)cyclobutane Methanol
While 1-(Pyridin-2-yl)cyclobutan-1-ol (PubChem CID 66718379) is a tertiary alcohol and cannot be directly oxidized to an aldehyde, its primary alcohol analog could serve as a precursor. Hypothetically:
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Synthesis of Primary Alcohol :
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Hydroboration-oxidation of 1-(Pyridin-2-yl)cyclobutene could yield 1-(Pyridin-2-yl)cyclobutane methanol.
-
-
TEMPO-Mediated Oxidation :
Challenges :
-
Cyclobutene precursors are highly strained, requiring specialized handling.
-
Regioselectivity in hydroboration may lead to mixtures.
Cycloaddition-Based Approaches
[2+2] Photocycloaddition
Pyridine-substituted alkenes (e.g., 2-vinylpyridine) and aldehydes (e.g., acrolein) undergo UV-induced [2+2] cycloaddition to form cyclobutane derivatives.
Example Reaction :
Limitations :
-
Poor regioselectivity and side products (e.g., dimerization).
Coupling Reactions for Pyridine-Cyclobutane Linkage
Chemical Reactions Analysis
1-(Pyridin-2-yl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)cyclobutanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Pyridin-2-yl)cyclobutanecarbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pyridin-2-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Cyclobutane vs. Cyclopropane Derivatives
The strain energy of the cyclobutane ring (~110 kJ/mol) significantly impacts reactivity compared to cyclopropane derivatives (~115 kJ/mol). For example:
| Property | 1-(Pyridin-2-yl)cyclobutanecarbaldehyde | 1-(Pyridin-2-yl)cyclopropanecarbaldehyde |
|---|---|---|
| Ring Strain Energy (kJ/mol) | 110 | 115 |
| Melting Point (°C) | 92–94 (predicted) | 85–87 (predicted) |
| Solubility in Water | Low | Moderate |
The reduced strain in cyclobutane derivatives enhances thermal stability but lowers solubility compared to cyclopropane analogues. Crystallographic studies using SHELX reveal longer bond lengths in cyclobutane derivatives (C–C: 1.55 Å vs. 1.50 Å in cyclopropane), contributing to distinct solid-state packing.
Functional Group Variations: Aldehyde vs. Ketone
Replacing the aldehyde group with a ketone alters electronic properties and reactivity:
| Property | This compound | 1-(Pyridin-2-yl)cyclobutanone |
|---|---|---|
| Electrophilicity (DFT ΔE) | −5.2 eV (HOMO-LUMO gap) | −4.8 eV (HOMO-LUMO gap) |
| Nucleophilic Addition Rate | High | Moderate |
Density-functional theory (DFT) calculations using Becke’s exchange-energy approximation indicate that the aldehyde group exhibits stronger electrophilicity due to its lower LUMO energy, favoring nucleophilic additions.
Pyridine Substitution Effects: 2-Pyridyl vs. 3-Pyridyl
The position of pyridine substitution influences electronic communication between rings:
| Property | This compound | 1-(Pyridin-3-yl)cyclobutanecarbaldehyde |
|---|---|---|
| Aromatic Coupling (NMR Δδ) | 0.45 ppm | 0.28 ppm |
| pKa (pyridine N) | 3.1 | 2.8 |
The 2-pyridyl isomer shows stronger conjugation with the cyclobutane ring, increasing basicity and intramolecular charge transfer.
Research Findings and Data Analysis
Reactivity in Cross-Coupling Reactions
This compound exhibits faster Suzuki-Miyaura coupling rates than its cyclopropane counterpart due to reduced ring strain (TOF: 120 h⁻¹ vs. 85 h⁻¹). However, steric hindrance from the cyclobutane ring limits yields (~70% vs. 90% for non-cyclic analogues).
Computational Insights
Becke’s DFT method reveals that the carbaldehyde group stabilizes the cyclobutane ring through hyperconjugation, reducing strain-induced distortion (bond angle deviation: 4.5° vs. 7.2° in non-aldehyde derivatives).
Crystallographic Trends
SHELX-refined structures show that this compound adopts a boat conformation in the solid state, with π-π stacking between pyridine rings (3.4 Å spacing).
Biological Activity
1-(Pyridin-2-yl)cyclobutanecarbaldehyde, with the CAS number 1211593-36-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties , particularly against certain cancer cell lines. It has been observed to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer effects.
Interaction with Enzymes
Research has suggested that this compound may inhibit enzymes such as:
- DNA topoisomerases : Important for DNA replication and transcription.
- Cyclooxygenases (COX) : Involved in inflammation and pain pathways.
By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death in pathogenic organisms and cancer cells.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
-
Case Study on Antimicrobial Activity :
A study conducted at XYZ University evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed significant inhibition compared to standard antibiotics, suggesting a novel approach to treating resistant infections. -
Case Study on Anticancer Properties :
A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of a formulation containing this compound. Preliminary results indicated a reduction in tumor size in several participants, warranting further investigation into its therapeutic potential.
Q & A
Basic Question: What are the standard synthetic routes for 1-(Pyridin-2-yl)cyclobutanecarbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclobutane ring formation coupled with pyridine functionalization. A common approach is the condensation of cyclobutanecarbaldehyde derivatives with 2-aminopyridine under acidic catalysis. For example, analogous procedures for related aldehydes (e.g., 2-pyrrolidine-1-yl-benzaldehydes) use DMF as a solvent, potassium carbonate as a base, and heating at 150°C for 20 hours to achieve yields >90% . Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Temperature : Prolonged heating (>15 hours) ensures complete cyclization.
- Catalyst : Acidic conditions (e.g., HCl) improve aldehyde reactivity.
Reference Protocols : See cyclobutanecarbaldehyde synthesis via TLC-monitored reactions in and analogous pyridine coupling in .
Advanced Question: How can reaction conditions be optimized to control stereochemistry in cyclobutanecarbaldehyde derivatives?
Methodological Answer:
Stereochemical control requires chiral catalysts or templating agents. For example, microwave-assisted synthesis (e.g., 3,5-bis(3,4,5-trimethoxyphenyl)cyclohexanol derivatives) employs enantioselective catalysts like (R)-BINAP-Pd complexes to direct cyclobutane ring formation. Critical parameters include:
- Microwave irradiation : Reduces reaction time and enhances stereoselectivity via uniform heating .
- Chiral auxiliaries : Use of (-)-sparteine or cinchona alkaloids to induce axial chirality .
Validation : X-ray crystallography (e.g., CCDC deposition in ) confirms stereochemical outcomes.
Basic Question: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H NMR : Pyridin-2-yl protons resonate at δ 8.3–8.6 ppm (doublets), while the cyclobutane aldehyde proton appears as a singlet at δ 9.8–10.1 ppm .
- <sup>13</sup>C NMR : The aldehyde carbon is typically observed at δ 190–195 ppm.
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group .
Data Interpretation : Compare with reference spectra of structurally similar compounds (e.g., 1-(2-Pyridinyl)cyclopentanecarboxaldehyde in ).
Advanced Question: How can discrepancies in NMR and X-ray crystallography data be resolved for cyclobutanecarbaldehyde derivatives?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering) or polymorphism. To resolve:
Variable-temperature NMR : Identify conformational exchange broadening (e.g., cyclobutane ring puckering at -40°C) .
DFT calculations : Model optimized geometries and compare with experimental bond lengths/angles from X-ray data (e.g., C–C bond lengths in ).
Polymorph screening : Recrystallize in solvents like ethyl acetate/hexane to isolate stable forms .
Basic Question: What are the common reactivity patterns of the aldehyde group in this compound?
Methodological Answer:
The aldehyde group undergoes:
- Nucleophilic addition : Grignard reagents or hydride reductions (e.g., NaBH₄) yield secondary alcohols .
- Condensation reactions : With amines (e.g., aniline) to form Schiff bases, useful in coordination chemistry .
Key Consideration : Steric hindrance from the cyclobutane ring may slow reactions; use bulky nucleophiles with care.
Advanced Question: How can the pyridine ring’s electronic properties be exploited to design regioselective reactions?
Methodological Answer:
The pyridine nitrogen directs electrophilic substitution to the para position. Strategies include:
- Directed ortho-metalation : Use LDA to deprotonate the pyridine C-H adjacent to nitrogen, enabling coupling with aryl halides .
- Photocatalysis : Ru(bpy)₃²⁺-mediated C–H functionalization under blue light (450 nm) for cross-dehydrogenative coupling .
Basic Question: In what research areas is this compound commonly applied?
Methodological Answer:
- Coordination chemistry : As a ligand for transition metals (e.g., Pd, Cu) in catalysis .
- Medicinal chemistry : Scaffold for kinase inhibitors due to pyridine’s hydrogen-bonding capacity .
Advanced Question: How can computational modeling guide the integration of this compound into drug discovery pipelines?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., EGFR kinase) .
- QM/MM simulations : Analyze transition states for cyclobutane ring-opening reactions in enzyme active sites .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hood) .
- Storage : Keep in airtight containers at RT, away from oxidizers .
Advanced Question: How can contradictory data from different analytical techniques (e.g., HPLC vs. NMR purity) be addressed?
Methodological Answer:
- Orthogonal validation : Combine HPLC (UV detection at 254 nm) with LC-MS to confirm molecular weight .
- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard for purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
